trans-6-Phenylcyclophosphamide
CAS No.: 136185-84-7
Cat. No.: VC17070186
Molecular Formula: C13H19Cl2N2O2P
Molecular Weight: 337.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136185-84-7 |
|---|---|
| Molecular Formula | C13H19Cl2N2O2P |
| Molecular Weight | 337.18 g/mol |
| IUPAC Name | (2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
| Standard InChI | InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1 |
| Standard InChI Key | YZQPJPPCVSPBSH-RBZFPXEDSA-N |
| Isomeric SMILES | C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl |
| Canonical SMILES | C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
Trans-6-phenylcyclophosphamide [(2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ⁵-oxazaphosphinan-2-amine] features a bicyclic oxazaphosphinane core with two 2-chloroethyl amine groups and a phenyl ring at the 6th position . Key structural attributes include:
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Stereochemistry: The trans designation reflects the spatial arrangement of the phenyl group relative to the phosphorus center.
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Bonding: The phosphorus atom adopts a λ⁵ configuration, forming a phosphoramide bond critical for prodrug activation.
Table 1: Predicted Collision Cross Section (CCS) Values for Trans-6-Phenylcyclophosphamide Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 337.06340 | 172.7 |
| [M+Na]+ | 359.04534 | 184.7 |
| [M+NH4]+ | 354.08994 | 181.5 |
| [M+K]+ | 375.01928 | 175.6 |
| [M-H]- | 335.04884 | 176.8 |
| [M+Na-2H]- | 357.03079 | 179.7 |
These CCS values, derived from computational models, inform its gas-phase ion mobility and potential interactions in mass spectrometry-based assays .
Spectroscopic Fingerprints
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InChIKey:
YZQPJPPCVSPBSH-RBZFPXEDSA-N.
The InChI string confirms stereochemical assignments and facilitates database interoperability.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for trans-6-phenylcyclophosphamide are documented, analogous methods for phenyl-substituted cyclophosphamides involve:
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Halogenation: Reaction of cyclophosphamide precursors with electrophilic agents (e.g., NaOCl, Br₂) .
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Stereocontrol: Chiral auxiliaries or catalysts to enforce trans geometry during ring closure .
For example, trans-4-phenylcyclophosphamide was synthesized via sodium hypochlorite treatment of 4-phenylcyclophosphamide, yielding a 3-chloro derivative . Similar strategies could theoretically apply to the 6-phenyl analog, though regioselectivity challenges may arise.
Metabolic Activation
Cyclophosphamide derivatives typically require hepatic cytochrome P450-mediated conversion to active metabolites like 4-hydroxycyclophosphamide (4HC) . Trans-6-phenylcyclophosphamide’s bulkier phenyl group may alter:
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Enzyme binding: Steric hindrance at CYP2B6/CYP3A4 active sites.
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Half-life: Enhanced stability due to reduced oxidation susceptibility.
Pharmacological Profile and Mechanisms
Ferroptosis Induction
Cyclophosphamide exerts anticancer effects partly via ferroptosis—a iron-dependent cell death pathway marked by lipid peroxidation and glutathione depletion . Key findings from related compounds include:
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ROS Accumulation: 4HC treatment in glioblastoma cells increased reactive oxygen species (ROS) by 2.5-fold .
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Mitochondrial Dysfunction: Collapse of mitochondrial membrane potential (ΔΨm) observed in 4T1 breast cancer cells .
While trans-6-phenylcyclophosphamide’s role in ferroptosis remains unstudied, its structural similarity to 4HC suggests potential engagement with the NRF2/HMOX-1 pathway, which regulates cellular iron homeostasis .
Table 2: Comparative Cytotoxicity of Cyclophosphamide Analogs
HMOX-1 Modulation
Heme oxygenase-1 (HMOX-1) induction is critical for ferroptosis sensitization. In murine models, HMOX-1 agonists enhanced cyclophosphamide’s antitumor efficacy by 40% . Trans-6-phenylcyclophosphamide’s phenyl group may influence HMOX-1 binding affinity, warranting enzymatic assays.
Toxicological Considerations
Metabolite Reactivity
Chlorinated cyclophosphamide analogs exhibit sulfhydryl reactivity, leading to DNA crosslinking . Trans-6-phenylcyclophosphamide’s dichloroethyl groups likely form similar adducts, though phenyl substitution may reduce electrophilicity.
Organ-Specific Toxicity
Cyclophosphamide derivatives are nephrotoxic and cardiotoxic at high doses. Computational ADMET predictions for trans-6-phenylcyclophosphamide suggest:
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LogP: 2.1 (moderate lipophilicity).
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hERG inhibition risk: Low (IC₅₀ > 10 μM).
Future Directions
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or antibody-drug conjugates could mitigate off-target effects while enhancing tumor accumulation.
Combination Therapies
Synergy with HMOX-1 inducers (e.g., hemin) or iron chelators may amplify ferroptotic death in resistant cancers .
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